Cas no 923767-43-5 (1-{3-(4-methylphenyl)-1,2,4-oxadiazol-5-ylmethyl}piperazine)

1-{3-(4-methylphenyl)-1,2,4-oxadiazol-5-ylmethyl}piperazine Chemical and Physical Properties
Names and Identifiers
-
- 1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine
- 1-{3-(4-methylphenyl)-1,2,4-oxadiazol-5-ylmethyl}piperazine
- Z222999662
- ALBB-019317
- CS-0243470
- 923767-43-5
- piperazine, 1-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-, dihydrochloride
- 3-(4-methylphenyl)-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole
- AKOS004912003
- EN300-26406
- SCHEMBL24326609
-
- MDL: MFCD08691327
- Inchi: InChI=1S/C14H18N4O/c1-11-2-4-12(5-3-11)14-16-13(19-17-14)10-18-8-6-15-7-9-18/h2-5,15H,6-10H2,1H3
- InChI Key: VLTQMKPBOCRLEA-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 258.14806121Da
- Monoisotopic Mass: 258.14806121Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 275
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 54.2Ų
1-{3-(4-methylphenyl)-1,2,4-oxadiazol-5-ylmethyl}piperazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26406-1.0g |
1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine |
923767-43-5 | 95.0% | 1.0g |
$284.0 | 2025-02-19 | |
Enamine | EN300-40260-0.1g |
1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine |
923767-43-5 | 95% | 0.1g |
$73.0 | 2023-02-10 | |
Enamine | EN300-40260-2.5g |
1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine |
923767-43-5 | 95% | 2.5g |
$558.0 | 2023-02-10 | |
Enamine | EN300-40260-10.0g |
1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine |
923767-43-5 | 95% | 10.0g |
$1224.0 | 2023-02-10 | |
1PlusChem | 1P00J5H4-250mg |
1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine |
923767-43-5 | 95% | 250mg |
$186.00 | 2024-04-20 | |
1PlusChem | 1P00J5H4-50mg |
1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine |
923767-43-5 | 95% | 50mg |
$116.00 | 2024-04-20 | |
A2B Chem LLC | AI92760-100mg |
1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine |
923767-43-5 | 95% | 100mg |
$286.00 | 2024-07-18 | |
A2B Chem LLC | AI92760-50mg |
1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine |
923767-43-5 | 95% | 50mg |
$255.00 | 2024-07-18 | |
A2B Chem LLC | AI92760-1g |
1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine |
923767-43-5 | 95% | 1g |
$535.00 | 2024-07-18 | |
1PlusChem | 1P00J5H4-1g |
1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine |
923767-43-5 | 95% | 1g |
$401.00 | 2024-04-20 |
1-{3-(4-methylphenyl)-1,2,4-oxadiazol-5-ylmethyl}piperazine Related Literature
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Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429
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Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574
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Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463
Additional information on 1-{3-(4-methylphenyl)-1,2,4-oxadiazol-5-ylmethyl}piperazine
Comprehensive Overview of 1-{3-(4-methylphenyl)-1,2,4-oxadiazol-5-ylmethyl}piperazine (CAS No. 923767-43-5)
The compound 1-{3-(4-methylphenyl)-1,2,4-oxadiazol-5-ylmethyl}piperazine (CAS No. 923767-43-5) is a structurally unique molecule that has garnered significant interest in pharmaceutical and chemical research. Its 1,2,4-oxadiazole core, coupled with a piperazine moiety, makes it a versatile scaffold for drug discovery and material science applications. Researchers are increasingly exploring its potential in modulating biological targets, particularly in the context of central nervous system (CNS) disorders and inflammatory pathways, aligning with current trends in precision medicine.
One of the key features of 1-{3-(4-methylphenyl)-1,2,4-oxadiazol-5-ylmethyl}piperazine is its heterocyclic architecture, which enhances its binding affinity to various receptors. The 4-methylphenyl group contributes to its lipophilicity, a critical factor in optimizing blood-brain barrier (BBB) penetration—a hot topic in neuropharmacology. Recent studies highlight its potential as a small-molecule modulator, with applications in GPCR-targeted therapies, a field dominating AI-driven drug design discussions.
From a synthetic chemistry perspective, the 1,2,4-oxadiazole ring in this compound is notable for its metabolic stability and resistance to enzymatic degradation. This property is highly sought after in the development of orally bioavailable drugs, addressing a common challenge in modern pharmacology. The integration of piperazine further enhances its solubility profile, making it a candidate for formulation optimization—a frequent search query among pharmaceutical professionals.
The rise of computational chemistry and AI-assisted molecular docking has propelled interest in compounds like 923767-43-5. Its 3D structure is frequently analyzed in in silico studies to predict interactions with proteins implicated in neurodegenerative diseases, a trending research area. Additionally, its potential role in allosteric modulation aligns with the growing demand for non-competitive enzyme inhibitors.
In material science, the oxadiazole-piperazine hybrid structure exhibits intriguing photophysical properties. Researchers are investigating its utility in organic light-emitting diodes (OLEDs) and fluorescent probes, tapping into the booming market for smart materials. This dual applicability in life sciences and advanced materials makes it a cross-disciplinary subject of interest.
Quality control of CAS No. 923767-43-5 involves advanced analytical techniques like HPLC-MS and NMR spectroscopy, reflecting industry standards for high-purity intermediates. The compound’s stability under various pH conditions is another focal point, particularly for researchers exploring prodrug strategies—a frequently searched term in medicinal chemistry forums.
Environmental and safety assessments of 1-{3-(4-methylphenyl)-1,2,4-oxadiazol-5-ylmethyl}piperazine emphasize its compatibility with green chemistry principles. Its synthetic routes are being optimized to reduce waste, responding to the global push for sustainable pharmaceutical manufacturing. This aligns with ESG (Environmental, Social, and Governance) trends dominating corporate R&D agendas.
Patent landscapes reveal growing intellectual property activity around oxadiazole derivatives, with 923767-43-5 appearing in claims related to kinase inhibition and ion channel modulation. These areas are highly relevant to oncology and cardiology research, ensuring sustained academic and commercial interest.
In conclusion, 1-{3-(4-methylphenyl)-1,2,4-oxadiazol-5-ylmethyl}piperazine represents a multifaceted compound with applications spanning drug discovery, materials science, and analytical chemistry. Its structural features and evolving research applications position it as a compelling subject for future innovations, particularly in targeted therapy and functional materials development.
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